molecular formula C17H19N3O3 B5044856 benzyl [4-oxo-4-(4-pyridinylamino)butyl]carbamate

benzyl [4-oxo-4-(4-pyridinylamino)butyl]carbamate

Cat. No.: B5044856
M. Wt: 313.35 g/mol
InChI Key: BBAHAFSSKKVACV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the carbamate group and the attachment of the benzyl and pyridinylamino groups. This could potentially be achieved through reactions such as nucleophilic substitution or condensation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbamate group could introduce some interesting properties, as carbamates can participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbamate group could hydrolyze to form an amine and a carboxylic acid. The benzyl group could also undergo various reactions, such as oxidation or halogenation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carbamate group could make it polar, affecting its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Properties

IUPAC Name

benzyl N-[4-oxo-4-(pyridin-4-ylamino)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(20-15-8-11-18-12-9-15)7-4-10-19-17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAHAFSSKKVACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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